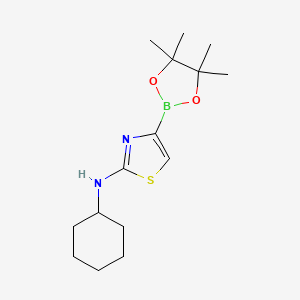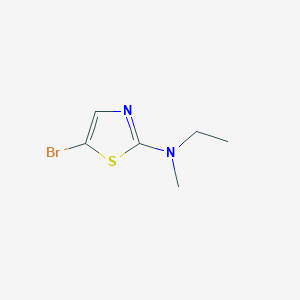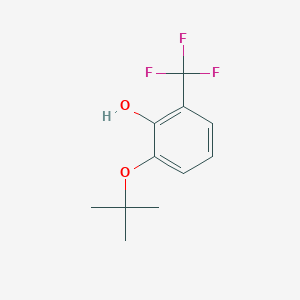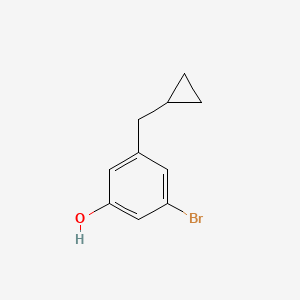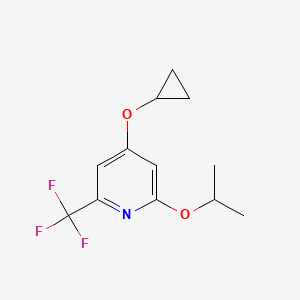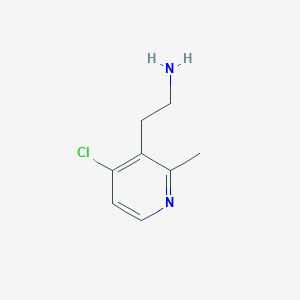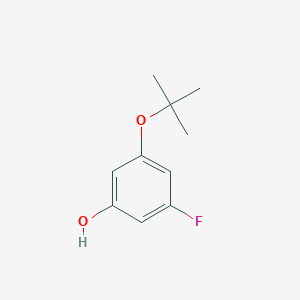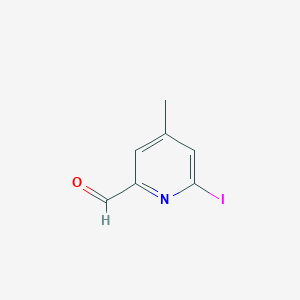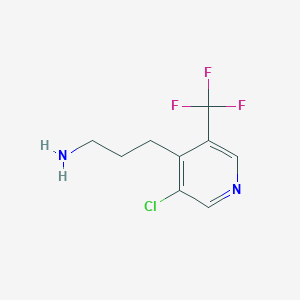
3-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group at the third position, a trifluoromethyl group at the fifth position, and a propan-1-amine group at the fourth position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Nucleophilic Substitution: The next step involves the nucleophilic substitution of the chloro group with a propan-1-amine group. This can be carried out by reacting 3-chloro-5-(trifluoromethyl)pyridine with propan-1-amine in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea
Uniqueness
3-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)propan-1-amine is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClF3N2 |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
3-[3-chloro-5-(trifluoromethyl)pyridin-4-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-5-15-4-7(9(11,12)13)6(8)2-1-3-14/h4-5H,1-3,14H2 |
Clave InChI |
TYADQRDCVHEPNB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)CCCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


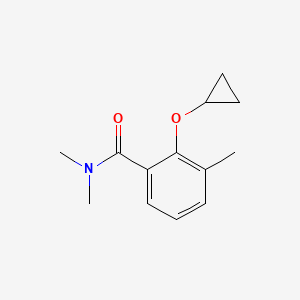
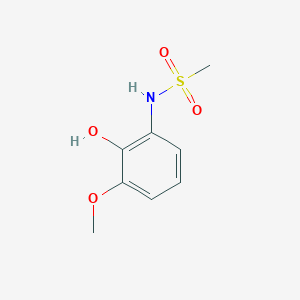
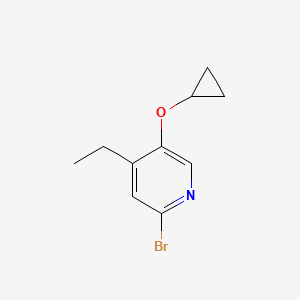
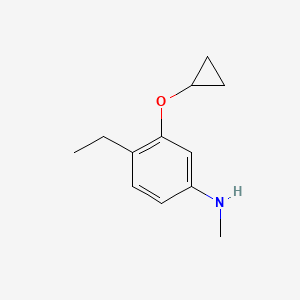
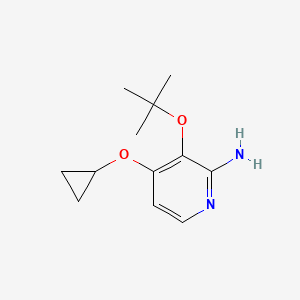
![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
